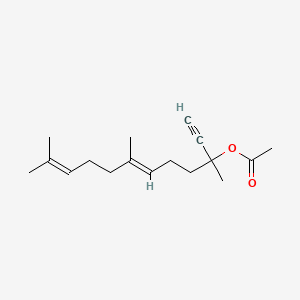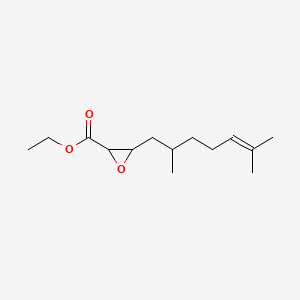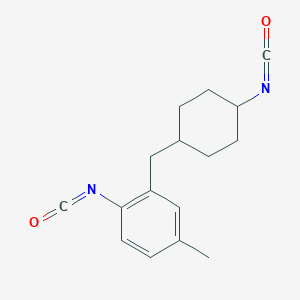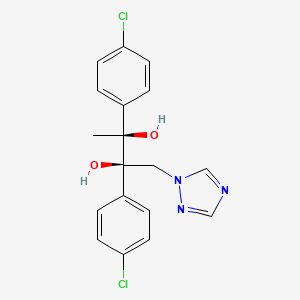
Cefiderocol ditosylate monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cefiderocol ditosylate monohydrate is a novel siderophore cephalosporin antibiotic. It is designed to combat multidrug-resistant Gram-negative bacterial infections. This compound is particularly effective against bacteria that have developed resistance to other antibiotics, including carbapenem-resistant strains . Cefiderocol works by forming a complex with extracellular free ferric iron, which facilitates its transport across the bacterial cell membrane, leading to bactericidal activity through inhibition of cell wall synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cefiderocol involves the incorporation of a catechol moiety on the C-3 side chain of the cephalosporin core. This unique structure allows it to chelate iron and mimic naturally occurring siderophore molecules . The synthetic route typically involves multiple steps, including the formation of the cephalosporin core, attachment of the catechol moiety, and subsequent purification processes.
Industrial Production Methods: Industrial production of cefiderocol ditosylate monohydrate involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents, stringent temperature control, and advanced purification techniques to ensure the final product’s quality and efficacy .
Analyse Des Réactions Chimiques
Types of Reactions: Cefiderocol undergoes various chemical reactions, including:
Chelation: Formation of a complex with ferric iron.
Hydrolysis: Stability against hydrolysis by β-lactamases.
Substitution: Reactions involving the substitution of functional groups on the cephalosporin core.
Common Reagents and Conditions:
Chelation: Ferric iron under physiological conditions.
Hydrolysis: Presence of β-lactamases.
Substitution: Various chemical reagents depending on the desired modification.
Major Products Formed: The major product formed from these reactions is the active antibiotic complex that can effectively penetrate bacterial cells and inhibit cell wall synthesis .
Applications De Recherche Scientifique
Cefiderocol ditosylate monohydrate has a wide range of scientific research applications, including:
Mécanisme D'action
Cefiderocol exerts its effects by binding to and inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. The compound’s unique siderophore mechanism allows it to be actively transported into bacterial cells through iron channels. Once inside, it disrupts cell wall synthesis, leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
Ceftazidime: Another cephalosporin antibiotic with a similar core structure but lacking the siderophore mechanism.
Cefepime: A cephalosporin with structural similarities but different pharmacokinetic properties.
Uniqueness of Cefiderocol: Cefiderocol’s uniqueness lies in its siderophore mechanism, which allows it to effectively target and penetrate multidrug-resistant Gram-negative bacteria. This mechanism provides enhanced stability against hydrolysis by β-lactamases, making it a valuable addition to the arsenal of antibiotics .
Propriétés
Numéro CAS |
1883830-01-0 |
|---|---|
Formule moléculaire |
C44H52ClN7O17S4 |
Poids moléculaire |
1114.6 g/mol |
Nom IUPAC |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;4-methylbenzenesulfonic acid;hydrate |
InChI |
InChI=1S/C30H34ClN7O10S2.2C7H8O3S.H2O/c1-30(2,28(46)47)48-36-19(16-13-50-29(32)34-16)24(42)35-20-25(43)37-21(27(44)45)14(12-49-26(20)37)11-38(8-3-4-9-38)10-7-33-23(41)15-5-6-17(39)22(40)18(15)31;2*1-6-2-4-7(5-3-6)11(8,9)10;/h5-6,13,20,26H,3-4,7-12H2,1-2H3,(H7-,32,33,34,35,36,39,40,41,42,44,45,46,47);2*2-5H,1H3,(H,8,9,10);1H2/t20-,26-;;;/m1.../s1 |
Clé InChI |
FNRCOAIUGNUCMQ-PGQCXATESA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)[O-].O |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)[O-].O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


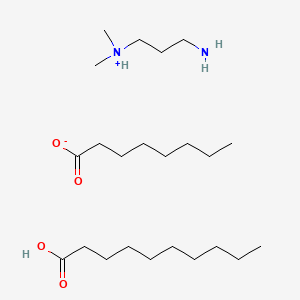
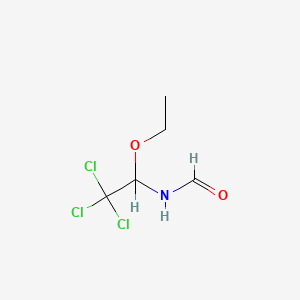
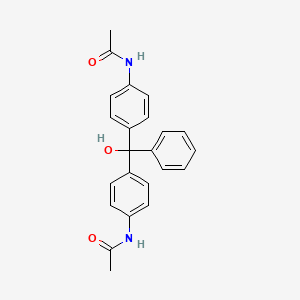

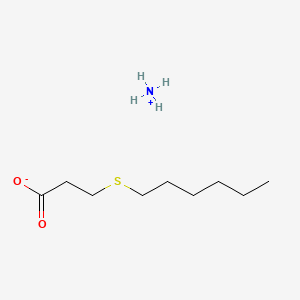
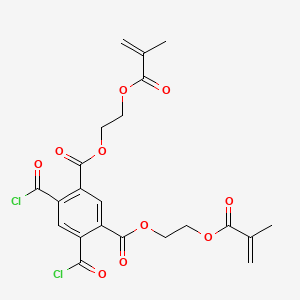

![2-[Bis(2-hydroxyethyl)amino]ethanol;2-(4-bromophenoxy)acetic acid](/img/structure/B12677884.png)
